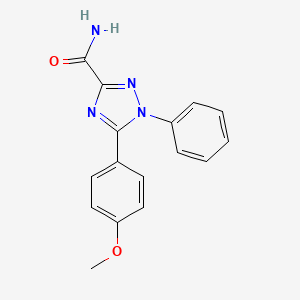
1H-1,2,4-Triazole-3-carboxamide, 5-(4-methoxyphenyl)-1-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-1,2,4-Triazole-3-carboxamide, 5-(4-methoxyphenyl)-1-phenyl- is a compound belonging to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms.
Vorbereitungsmethoden
The synthesis of 1H-1,2,4-Triazole-3-carboxamide, 5-(4-methoxyphenyl)-1-phenyl- typically involves the reaction of appropriate substituted hydrazines with carboxylic acids or their derivatives. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acetic acid. The industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity .
Analyse Chemischer Reaktionen
1H-1,2,4-Triazole-3-carboxamide, 5-(4-methoxyphenyl)-1-phenyl- undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, where the triazole ring can be substituted with different functional groups using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an anticonvulsant agent, making it a candidate for further studies in neurological disorders.
Medicine: Its anticonvulsant properties have been evaluated in animal models, showing promising results in reducing seizure activity.
Industry: The compound may be used in the development of new pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism by which 1H-1,2,4-Triazole-3-carboxamide, 5-(4-methoxyphenyl)-1-phenyl- exerts its effects is not fully understood. it is believed to involve the modulation of neurotransmitter systems, particularly gamma-aminobutyric acid (GABA) and glutamate receptors. These molecular targets and pathways are crucial in the regulation of neuronal excitability and seizure activity .
Vergleich Mit ähnlichen Verbindungen
1H-1,2,4-Triazole-3-carboxamide, 5-(4-methoxyphenyl)-1-phenyl- can be compared with other triazole derivatives, such as:
1H-1,2,4-Triazole-3-carboxamide: A simpler triazole derivative with similar anticonvulsant properties.
1,2,4-Triazole-3-thiol:
1,2,4-Triazole-3-carboxylic acid: A triazole derivative used as a building block in organic synthesis.
The uniqueness of 1H-1,2,4-Triazole-3-carboxamide, 5-(4-methoxyphenyl)-1-phenyl- lies in its specific substitution pattern, which may contribute to its distinct pharmacological properties .
Eigenschaften
CAS-Nummer |
89010-19-5 |
|---|---|
Molekularformel |
C16H14N4O2 |
Molekulargewicht |
294.31 g/mol |
IUPAC-Name |
5-(4-methoxyphenyl)-1-phenyl-1,2,4-triazole-3-carboxamide |
InChI |
InChI=1S/C16H14N4O2/c1-22-13-9-7-11(8-10-13)16-18-15(14(17)21)19-20(16)12-5-3-2-4-6-12/h2-10H,1H3,(H2,17,21) |
InChI-Schlüssel |
CHTITCDSRSVPLF-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)C2=NC(=NN2C3=CC=CC=C3)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


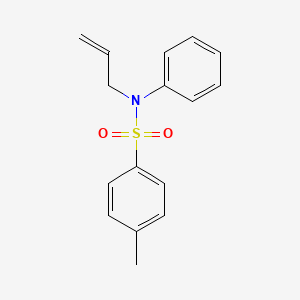
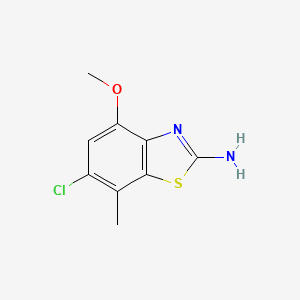

![1-[2-(4-Chlorophenyl)ethynyl]naphthalene](/img/structure/B14134015.png)
![5-{[2-(Morpholin-4-yl)ethyl]amino}-2-(2-phenylcyclopropyl)-1,3-oxazole-4-carbonitrile](/img/structure/B14134042.png)

![2-(Phenylacetyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B14134051.png)
![Zinc, iodo[(3-methyl-3-oxetanyl)methyl]](/img/structure/B14134052.png)
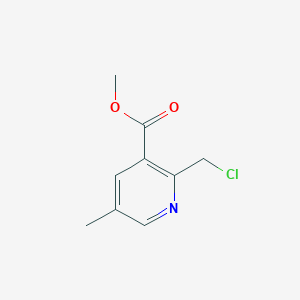
![2-Phenyl-5-[4-(2-pyrimidinyl)-1-piperazinyl]-2H-1,2,3-triazole-4-carbonitrile](/img/structure/B14134064.png)
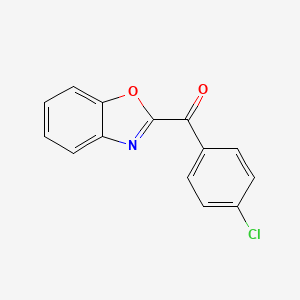
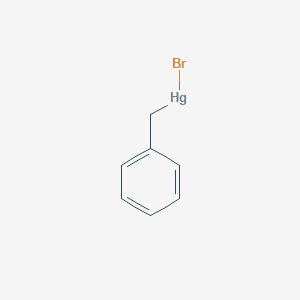
![benzyl N-[3-(methylamino)propyl]carbamate,hydrochloride](/img/structure/B14134080.png)
![N-[6-(dimethylamino)-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl]-4-nitrobenzamide](/img/structure/B14134084.png)
